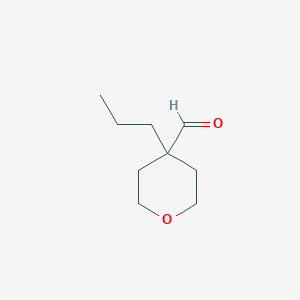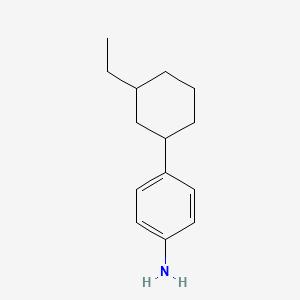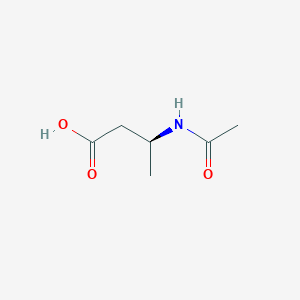amine](/img/structure/B13217370.png)
[(3,4-Difluorophenyl)methyl](2-methylbutan-2-YL)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Difluorophenyl)methylamine is a chemical compound with the molecular formula C12H17F2N and a molecular weight of 213.27 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a methylbutan-2-yl amine structure. It is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
The synthesis of (3,4-Difluorophenyl)methylamine typically involves the reaction of 3,4-difluorobenzyl chloride with 2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
(3,4-Difluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Aplicaciones Científicas De Investigación
(3,4-Difluorophenyl)methylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds and in the study of drug-receptor interactions.
Mecanismo De Acción
The mechanism of action of (3,4-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific context of its use in research .
Comparación Con Compuestos Similares
(3,4-Difluorophenyl)methylamine can be compared with other similar compounds, such as:
(3,4-Difluorophenyl)methylamine hydrochloride: This compound is a hydrochloride salt form and may have different solubility and stability properties compared to the free base form.
(3,4-Difluorophenyl)methylamine derivatives: Various derivatives can be synthesized by modifying the functional groups attached to the core structure, leading to compounds with different chemical and biological properties.
The uniqueness of (3,4-Difluorophenyl)methylamine lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to other related compounds.
Propiedades
Fórmula molecular |
C12H17F2N |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
N-[(3,4-difluorophenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H17F2N/c1-4-12(2,3)15-8-9-5-6-10(13)11(14)7-9/h5-7,15H,4,8H2,1-3H3 |
Clave InChI |
DHHBKIYNMIIOLA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NCC1=CC(=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)
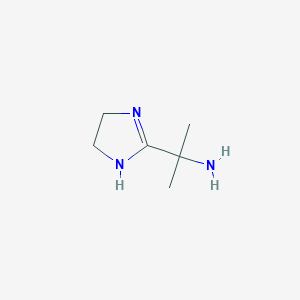


amine](/img/structure/B13217313.png)
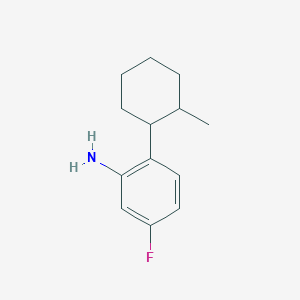
![2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine](/img/structure/B13217319.png)
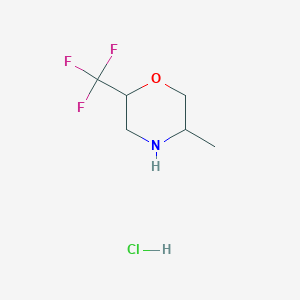
![4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13217322.png)
![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13217323.png)
